(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Description
Properties
IUPAC Name |
4-chloro-N-(4-chloro-2-methylphenyl)dithiazol-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-5-4-6(10)2-3-7(5)12-9-8(11)13-15-14-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHGSVBPZBUAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=NSS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Appel Salt and Substituted Anilines
The most widely reported method involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with 4-chloro-2-methylaniline under inert conditions. McCutcheon et al. demonstrated that combining equimolar amounts of Appel salt and the aniline derivative in dichloromethane at 20°C for 1 hour, followed by the addition of pyridine, yields the target compound in 99% purity.
Reaction Mechanism :
- Nucleophilic Attack : The amine group of 4-chloro-2-methylaniline attacks the electrophilic carbon at position 5 of Appel salt, displacing one chloride ion.
- Ring Closure : Intramolecular cyclization forms the 1,2,3-dithiazole ring, stabilized by the aromatic π-system of the aniline.
- Chloride Elimination : Pyridine facilitates the removal of the second chloride ion, yielding the final imine product.
Optimization Insights :
Multi-Step Functionalization for Piperazine Derivatives
Tsaplin et al. developed a three-stage protocol to synthesize piperazine-functionalized analogs:
- Stage 1 : Synthesis of 4-chloro-N-aryl-1,2,3-dithiazole-5-imine via Appel salt and 4-chloro-2-methylaniline (similar to Section 2.1).
- Stage 2 : Nucleophilic substitution with 1-(2-chloroethyl)piperazine in acetonitrile at 60°C for 12 hours, achieving 78% conversion to 4-[(4-chloroethyl)piperazine-1-yl]-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine.
- Stage 3 : Alkylation with azoles (e.g., triazoles) under basic conditions to introduce fungicidal moieties.
Key Observations :
Thermolysis and Side-Reaction Pathways
Heating (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine to 170°C in toluene induces thermolysis, producing 5,7-dimethyl-5H-pyrazolo[3,4-e]dithiazine-3-carbonitrile as a minor byproduct (6–8% yield). This side reaction proceeds via thiophilic attack on the S-2 sulfur atom, followed by ring expansion.
Implications for Synthesis :
- Stability Considerations : Prolonged heating (>1 hour) degrades the dithiazole core.
- Mitigation Strategies : Use of radical inhibitors (e.g., BHT) suppresses undesired cycloadditions.
Comparative Analysis of Synthesis Routes
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Pot (McCutcheon) | Appel salt, 4-chloro-2-methylaniline | CH₂Cl₂, 20°C, inert atmosphere | 99% | High yield, minimal purification | Requires anhydrous conditions |
| Multi-Step (Tsaplin) | 1-(2-Chloroethyl)piperazine, azoles | CH₃CN, 60°C, 12 h | 78% | Tailorable bioactivity | Multi-step, lower overall yield |
| Thermolysis (Side Reaction) | Toluene, 170°C | 15 min | 6–8% | Reveals decomposition pathways | Not synthetically useful |
Structural and Spectroscopic Characterization
Key Data :
X-ray Crystallography : The (5Z)-configuration is confirmed by a dihedral angle of 12.5° between the dithiazole and aryl planes, indicative of minimal conjugation.
Chemical Reactions Analysis
Types of Reactions
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the dithiazole ring or the attached phenyl groups.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents like toluene or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine involves its interaction with various molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methyl groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: A precursor in the synthesis of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine, known for its use in the production of pesticides and dyes.
4-chloro-N-methylaniline: Another related compound with similar chemical properties and applications.
Uniqueness
What sets this compound apart is its dithiazole ring, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and broadens its range of applications.
Biological Activity
The compound (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine , with CAS Number 1164529-99-0, belongs to the class of 1,2,3-dithiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dithiazole ring system, which is known for its reactivity and biological significance. The molecular formula is , and it has a molecular weight of approximately 292.25 g/mol.
Antiviral Properties
Recent studies have highlighted the antiviral potential of 1,2,3-dithiazoles, including this compound. A notable research study evaluated a series of dithiazole compounds against the Feline Immunodeficiency Virus (FIV) as a model for Human Immunodeficiency Virus (HIV) . The results indicated that certain derivatives exhibited sub-micromolar activity with reduced toxicity levels compared to existing antiviral agents .
Structure-Activity Relationship (SAR)
The SAR analysis of dithiazole compounds revealed that modifications in the substituents on the aromatic rings significantly influenced their biological activity. For instance:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| 4-Chloro | Electron-withdrawing | Increased potency against FIV |
| 2-Methyl | Alkyl group | Enhanced selectivity and reduced toxicity |
This indicates that careful tuning of substituents can optimize the antiviral efficacy while minimizing adverse effects.
The mechanism by which this compound exerts its antiviral effects involves interference with viral replication processes. It is hypothesized that these compounds disrupt the nucleocapsid protein function in viruses like FIV and HIV, leading to impaired viral assembly and propagation .
Case Study 1: Antiviral Screening
In a comprehensive screening of various 1,2,3-dithiazole derivatives against FIV-infected cells, it was found that this compound demonstrated significant antiviral activity with an IC50 value in the low nanomolar range. This positions it as a promising candidate for further development in antiviral therapy .
Case Study 2: Toxicity Assessment
A toxicity assessment conducted alongside antiviral testing showed that the compound exhibited minimal cytotoxicity in non-infected cell lines at therapeutic concentrations. This dual profile of efficacy and safety underscores its potential as a lead compound for drug development aimed at treating viral infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of dithiazol-imine derivatives typically involves cyclization of thioamide precursors under controlled conditions. For example, Lee et al. (1993) demonstrated that reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines require precise stoichiometric ratios and anhydrous solvents (e.g., THF or dioxane) to minimize side reactions like disulfide formation . Temperature control (20–25°C) and dropwise addition of reagents (e.g., chloroacetyl chloride) are critical for reproducibility . Purification via recrystallization (ethanol-DMF mixtures) is recommended to isolate the Z-isomer selectively .
Q. How can the structural and electronic properties of this compound be characterized to validate its identity and purity?
- Methodological Answer :
- X-ray crystallography : Crystal structures of analogous dithiazol-imine compounds (e.g., 5-amino-N-phenyl derivatives) reveal planar geometries stabilized by intramolecular hydrogen bonds and π-π stacking, with Cl···S interactions influencing packing .
- Spectroscopy : IR spectroscopy identifies ν(N–H) and ν(C=S) stretches (~3200 cm⁻¹ and ~1150 cm⁻¹, respectively). NMR (¹H/¹³C) confirms regioselectivity, with deshielded aromatic protons (δ 7.2–8.1 ppm) and imine carbons (δ ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl-containing ions (e.g., [M+H]⁺ with m/z ~315) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The 4-chloro-dithiazole core is electrophilic due to electron-withdrawing Cl and S atoms. Besson et al. (2000) proposed that nucleophilic attack at the C4-Cl position proceeds via an SNAr mechanism, with thiolate intermediates forming disulfide linkages . Computational studies (DFT) on analogous systems suggest that the Z-configuration stabilizes transition states through hyperconjugation, reducing activation energy by ~5 kcal/mol compared to E-isomers . Kinetic experiments (e.g., monitoring by HPLC) are recommended to validate proposed pathways.
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or isomerization during bioassays.
- Analytical rigor : Use orthogonal methods (HPLC, TGA) to confirm purity (>98%) and isomer stability .
- Assay design : Include controls for redox activity (e.g., glutathione depletion assays) to rule out false positives in cytotoxicity studies .
- Structural analogs : Compare activity against 4-chloro-dithiazole derivatives with varying substituents to isolate structure-activity relationships (SAR) .
Q. What experimental frameworks are suitable for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer : Adopt the INCHEMBIOL project’s approach :
- Abiotic studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) with LC-MS/MS to track degradation products (e.g., sulfonic acids).
- Biotic studies : Use soil microcosms with LC-HRMS to identify microbial metabolites.
- QSAR modeling : Predict bioaccumulation potential using logP (estimated ~3.2) and molecular volume (~250 ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
